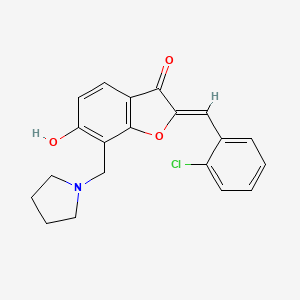
(Z)-2-(2-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis methods for compounds similar to "(Z)-2-(2-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one" often involve ring closure reactions and the use of specific catalysts or conditions to promote the desired chemical transformations. For example, research on related benzofuran derivatives utilizes a variety of synthesis techniques, including ring opening followed by ring closure reactions and the employment of different catalysts to afford novel compounds with high stability and desired properties (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been extensively analyzed through various spectroscopic methods, including NMR, IR, and X-ray diffraction. These analyses reveal details about the electronic structure, bond lengths, angles, and overall geometry of the molecule, contributing to a deeper understanding of its reactivity and properties. For instance, studies have reported the successful characterization of complex organic molecules, providing insights into their molecular conformation and electronic properties (Dey et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to "this compound" typically demonstrate a range of reactivities depending on their functional groups. These reactions include nucleophilic substitutions, electrophilic additions, and cyclization reactions that lead to the formation of new bonds and functional groups, thereby altering the compound's chemical properties. Research into these areas provides valuable information on the reactivity patterns and potential chemical transformations of such molecules (Gvozdev et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments and applications. Studies employing techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) help in elucidating these properties. For example, research on similar organic compounds has provided insights into their thermal stability and phase behavior under different conditions (Domańska & Letcher, 2000).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and the ability to form complexes with metals or other molecules, are fundamental aspects of these compounds. Studies focusing on the interaction with metals, for instance, reveal the compound's potential as ligands in coordination chemistry, offering insights into their chemical versatility and potential applications in catalysis or material science (Lee et al., 2011).
Scientific Research Applications
Fluorescent Zn(II) Sensors
The compound's structural analogs have been explored for their utility as fluorescent sensors, particularly for zinc ions. One study details the synthesis and characterization of fluorescein-based dyes that exhibit significant fluorescence enhancement upon zinc ion binding. These compounds demonstrate improved selectivity for Zn(II) over other metal ions and have shown potential in biological imaging applications due to their cell permeability and responsiveness to zinc in vivo (Nolan et al., 2006).
Intramolecular Hydrogen Bonding and Tautomerism
Research into the compound's structural relatives has also shed light on the phenomena of intramolecular hydrogen bonding and tautomerism. One study focused on the structural analysis of Schiff bases, revealing insights into their tautomeric equilibrium influenced by the solvent environment, which plays a crucial role in their structural and electronic properties (Nazır et al., 2000).
Coordination Chemistry and Luminescence
The compound's relevance extends to the field of coordination chemistry, where its analogs have been incorporated into zinc(II) carboxylates, leading to the synthesis of novel organic-inorganic hybrid materials. Such compounds are characterized by their unique structural features and have been investigated for their luminescent properties, hinting at potential applications in the development of new luminescent materials (Dey et al., 2011).
Catalytic Activity and Polymerization
Furthermore, derivatives of this compound have been explored for their catalytic activity, particularly in the context of polymerization reactions. For example, zinc complexes with multidentate nitrogen ligands derived from the structural framework similar to the compound have shown efficacy as catalysts for aldol reactions, demonstrating the compound's potential in catalysis and synthetic chemistry applications (Darbre et al., 2002).
properties
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-16-6-2-1-5-13(16)11-18-19(24)14-7-8-17(23)15(20(14)25-18)12-22-9-3-4-10-22/h1-2,5-8,11,23H,3-4,9-10,12H2/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNFHXUEYICEN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Cl)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2497083.png)
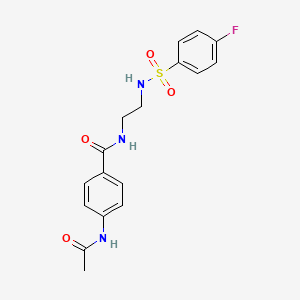

![[4-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2497086.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2497088.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)
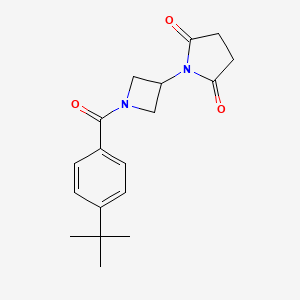
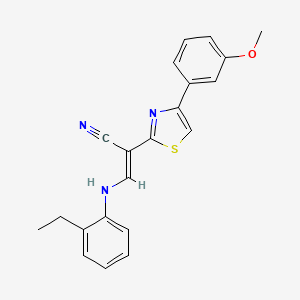
![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)
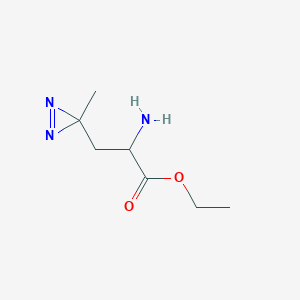
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)
